1-Adamantyl(4-methoxybenzyl)amine
Description
Overview of Adamantyl and Benzylamine (B48309) Chemical Scaffolds in Contemporary Organic Chemistry Research
The adamantyl and benzylamine scaffolds are pivotal building blocks in the design of new chemical entities with specific functions.
The adamantane (B196018) moiety is a rigid, diamondoid hydrocarbon cage. Its unique, three-dimensional structure and high lipophilicity make it a valuable component in medicinal chemistry. The incorporation of an adamantyl group can significantly influence a molecule's physicochemical properties, such as its solubility and ability to cross cell membranes. ontosight.ai Its rigid framework allows for the precise spatial orientation of functional groups, which can be crucial for optimizing interactions with biological targets. rsc.org Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, potentially enhancing the duration of a drug's action.
The benzylamine scaffold is a common structural motif in a vast array of biologically active compounds and is a fundamental building block in organic synthesis. chemicalbook.comsigmaaldrich.com Benzylamines are frequently employed in the synthesis of pharmaceuticals and other fine chemicals. acs.org The benzyl (B1604629) group itself can engage in various intermolecular interactions, and substituents on the aromatic ring can be readily modified to fine-tune the electronic and steric properties of the molecule. The methoxy (B1213986) group at the para-position of the benzyl ring in 1-Adamantyl(4-methoxybenzyl)amine, for instance, introduces a degree of polarity. ontosight.ai
Academic Significance of this compound in Chemical Sciences
The academic significance of this compound lies primarily in its investigation as a potential neuroprotective agent. Research has focused on its ability to modulate the activity of key ion channels in the central nervous system.
A study published in MedChemComm by Kadernani et al. detailed the synthesis and biological evaluation of a series of adamantane amine derivatives, including this compound (referred to as compound 10 in the study). rsc.org The synthesis was achieved through the SN2 nucleophilic substitution of 1-bromoadamantane (B121549) with 4-methoxybenzylamine (B45378) under microwave irradiation, resulting in a 25% yield. rsc.org
The primary focus of this research was to evaluate the compounds as dual inhibitors of N-methyl-D-aspartate (NMDA) receptors and voltage-gated calcium channels (VGCCs). rsc.org Overactivation of these channels is implicated in the pathology of various neurodegenerative disorders. The study found that this compound displayed significant inhibitory activity against both NMDA receptor- and VGCC-mediated calcium influx. rsc.org
Interactive Table 2: Biological Activity of this compound
| Target | Inhibition (%) at 100 µM | Reference |
| NMDA Receptor | 79.2 | rsc.org |
| Voltage-Gated Calcium Channel (VGCC) | 71.2 | rsc.org |
These findings highlight the potential of this compound as a lead compound for the development of novel neuroprotective therapeutics. Its dual-action mechanism is of particular interest, as targeting multiple pathways involved in neuronal damage could offer a more effective treatment strategy for complex neurological diseases. rsc.org The research underscores the value of combining the unique properties of the adamantane scaffold with the versatile benzylamine motif to create compounds with significant biological activity. While further research is necessary, the initial findings position this compound as a compound of interest in the field of medicinal chemistry and neuropharmacology.
Structure
3D Structure
Properties
CAS No. |
56916-85-9 |
|---|---|
Molecular Formula |
C18H25NO |
Molecular Weight |
271.4g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C18H25NO/c1-20-17-4-2-13(3-5-17)12-19-18-9-14-6-15(10-18)8-16(7-14)11-18/h2-5,14-16,19H,6-12H2,1H3 |
InChI Key |
UIIDLHTYIPNMEH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Adamantyl 4 Methoxybenzyl Amine and Its Analogues
Contemporary Approaches to Carbon-Nitrogen Bond Formation in Adamantyl-Benzylamine Systems
The formation of the C-N bond is a critical step in the synthesis of adamantyl-benzylamine derivatives. Modern synthetic chemistry offers a powerful toolkit for this transformation, ranging from the activation of typically inert C-H bonds to multicomponent reactions that build molecular complexity in a single step.
Transition Metal-Catalyzed C-H Functionalization Strategies for Amine Synthesis
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for forming C-N bonds, offering a direct route to amines by functionalizing otherwise unreactive C-H bonds. snnu.edu.cnrsc.org This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions. acs.org
Various transition metals, including rhodium, iridium, and palladium, have been successfully employed in C-H amination reactions. acs.orgnih.gov For instance, iridium(III) catalysts have demonstrated excellent reactivity for the C(sp²)–H amination with organic azides. acs.org These reactions often utilize directing groups to control the site of C-H activation, ensuring high regioselectivity. nih.gov The development of these methods allows for the synthesis of complex amine structures, including those with bulky adamantyl groups, from simple and readily available precursors. snnu.edu.cnnih.gov
Radical Carbonyl Catalysis in α-Cross-Coupling Reactions of Benzylamines with Bulky Alkyl Iodides
A novel approach for the synthesis of α-branched benzylamines involves radical carbonyl catalysis. chinesechemsoc.orgchinesechemsoc.org This method enables the direct α-cross-coupling of benzylamines with sterically hindered alkyl iodides, such as 1-iodoadamantane (B1585816), without the need for protecting groups on the amine. chinesechemsoc.orgchinesechemsoc.org The reaction is catalyzed by pyridoxal (B1214274), which converts the primary amine into an imine. This intermediate then undergoes a single electron transfer (SET) process to generate a resonance-stabilized α-imino radical. chinesechemsoc.org This persistent radical can then couple with a carbon radical generated from the bulky alkyl iodide. chinesechemsoc.orgchinesechemsoc.org
This strategy has proven effective for synthesizing a diverse range of α-branched benzylamines in good yields. chinesechemsoc.orgchinesechemsoc.org For example, the reaction of various substituted benzylamines with 1-iodoadamantane using pyridoxal as a catalyst yielded the corresponding α-adamantyl benzylamines in 74%–93% yields. chinesechemsoc.org The reaction tolerates significant steric hindrance, as demonstrated by the successful coupling of o-tolylmethanamine with 1-iodoadamantane. chinesechemsoc.org
A proposed mechanism for this transformation, supported by density functional theory (DFT) calculations, involves the formation of a sodium imine salt from the benzylamine (B48309) and pyridoxal catalyst. chinesechemsoc.org This intermediate then reacts to form a more stable species that facilitates the radical processes. chinesechemsoc.org
Nucleophilic Substitution Reaction Pathways for Adamantyl-Benzylamine Construction
Traditional nucleophilic substitution reactions remain a viable and straightforward method for the synthesis of adamantyl-benzylamine derivatives. One common approach involves the reaction of an amine with a suitable benzylating agent. For instance, reacting 1-adamantylamine with a 4-methoxybenzyl halide can yield 1-adamantyl(4-methoxybenzyl)amine. google.com This reaction is typically carried out in a suitable solvent like an aromatic hydrocarbon or a lower alcohol, often with prolonged heating. google.com To neutralize the hydrohalide byproduct, two equivalents of the amine can be used. google.com
An alternative strategy involves the reaction of 1-bromo-adamantane with 4-methoxybenzylamine (B45378). rsc.org Microwave irradiation has been shown to facilitate this SN2 nucleophilic substitution, providing the desired product in a 25% yield. rsc.org
The following table summarizes the synthesis of a specific adamantyl-benzylamine derivative using a nucleophilic substitution approach.
| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |
| 1-Bromo-adamantane | para-Methoxybenzyl amine | N-(4-Methoxybenzyl)adamantan-1-amine | 25% | rsc.org |
Reductive Amination and Alternative Amine Synthesis Routes for Benzylamine Derivatives
Reductive amination is a widely used and versatile method for the synthesis of amines, including benzylamine derivatives. organic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-methoxybenzaldehyde (B44291) with 1-adamantylamine, followed by reduction. google.com Catalytic hydrogenation is a common method for the reduction step, often employing metals from Group VIII of the periodic table, such as noble metals or nickel catalysts like Raney nickel. google.com
Alternatively, the reaction can be performed with a ketone, such as a cyclanone, and an amine under similar reductive conditions. google.com Another variation involves the preparation of a carboxylic acid amide from an amine, which is then reduced to the target amine. google.com
Heterogeneous copper catalysts have also been shown to be effective for the direct reductive amination of ketones and alcohols with amines in a one-pot, one-step reaction, yielding secondary amines with high conversion and selectivity. researchgate.net This process is environmentally friendly as it does not require additives and produces no waste. researchgate.net Furthermore, transition metal complexes of ruthenium and rhodium can catalyze the reductive amination of ketones and aldehydes under mild transfer-hydrogenation conditions, using a hydrogen donor like ammonium (B1175870) formate. google.com
Secondary amines can also be synthesized through the reduction of azomethines using sodium borohydride. researchgate.net
Multicomponent Reactions: Carboamination of Styrenes for Benzylamine Derivatives
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more starting materials in a single synthetic operation. The carboamination of alkenes, particularly styrenes, has emerged as a powerful MCR for the synthesis of benzylamine derivatives. nih.govnih.gov This reaction involves the simultaneous addition of a carbon-based group and an amine across the double bond of the styrene. nih.gov
Copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and amines (or ureas/amides) provides a direct route to secondary benzylamines. nih.gov The mechanism is thought to involve the addition of an alkyl radical to the styrene, followed by a metal-mediated oxidative coupling of the resulting benzylic radical with the amine derivative. nih.gov This method allows for the incorporation of a wide range of side chains from the carbon component. nih.gov
Another approach is an oxidative three-component carboamination of vinylarenes with alkylboronic acids and amines, which can be achieved using oxidants like manganese dioxide (MnO₂) or silver carbonate (Ag₂CO₃) with a copper catalyst. nih.gov This modular reaction allows for the incorporation of various alkyl fragments. nih.gov
Enantioselective Synthesis of Chiral Adamantyl-Benzylamine Architectures
The development of methods for the enantioselective synthesis of chiral amines is of great importance due to the prevalence of chiral amine moieties in pharmaceuticals and other biologically active molecules. uci.edu For adamantyl-benzylamine architectures, creating a stereogenic center, typically at the benzylic position, requires specific and highly controlled synthetic strategies.
While direct enantioselective methods specifically for this compound are not extensively detailed in the provided search results, general strategies for the asymmetric synthesis of chiral amines and related structures are well-established and can be applied to this system. These include:
Asymmetric Reductive Amination: The use of chiral catalysts or chiral auxiliaries in reductive amination can induce enantioselectivity in the final amine product.
Catalytic Asymmetric C-H Functionalization: The development of chiral transition metal catalysts for C-H amination allows for the direct and enantioselective introduction of an amino group. researchgate.net
Enantioselective Cross-Coupling Reactions: Nickel/photoredox dual catalysis has been successfully used for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov This approach could potentially be adapted for the synthesis of chiral adamantyl-benzylamines.
Chiral Phase-Transfer Catalysis: This method has been effectively used for the enantioselective synthesis of α,α-dialkyl-α-amino acids and could be explored for the asymmetric alkylation of imines to form chiral amines. organic-chemistry.org
Kinetic Resolution: Racemic mixtures of adamantyl-benzylamines could potentially be resolved using chiral resolving agents or through enzyme-catalyzed reactions that selectively transform one enantiomer.
A tentative asymmetric α-cross-coupling has been achieved using a chiral pyridoxal catalyst, producing a chiral α-substituted benzylamine with moderate enantioselectivity. chinesechemsoc.orgchinesechemsoc.org Further development of such catalytic systems could lead to highly enantioselective routes to chiral adamantyl-benzylamine architectures.
Catalytic Asymmetric Hydrogenation of Imine and Enamide Precursors
Catalytic asymmetric hydrogenation is a powerful and direct method for preparing chiral amines from prochiral imines and enamides. nih.govacs.org This approach is highly sought after in the pharmaceutical industry for its efficiency and atom economy. acs.org The asymmetric hydrogenation of imines, in particular, is considered one of the most efficient routes to α-chiral amines. nih.gov
Transition metal complexes, particularly those of iridium, rhodium, and palladium, are often employed as catalysts. nih.govdicp.ac.cn The success of these reactions hinges on the design of chiral ligands that can effectively transfer stereochemical information to the substrate. For instance, palladium complexes with chiral bisphosphine ligands have shown high efficacy in the asymmetric hydrogenation of activated imines. dicp.ac.cn Specifically, N-diphenylphosphinyl ketimines have been hydrogenated with excellent enantioselectivities (87-99% ee) using a Pd(CF3CO2)/(S)-SegPhos catalyst system. dicp.ac.cn Similarly, N-tosylimines can be hydrogenated to yield products with 88-97% ee using a Pd(CF3CO2)/(S)-SynPhos catalyst. dicp.ac.cn The steric bulk of substituents on the imine can present a challenge, though successful palladium-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines has been achieved with high catalytic activities and excellent enantioselectivities. researchgate.net
The nature of the N-substituent on the imine is a critical factor for achieving good reactivity. dicp.ac.cn While the asymmetric hydrogenation of N-aryl ketimines often yields good results, N-alkyl ketimines have proven more challenging due to the basicity of the resulting amine product, which can lead to catalyst deactivation. acs.org
For enamides, rhodium complexes with chiral phosphine (B1218219) ligands are frequently used. acs.orgrsc.org For example, a rhodium complex of the bisphosphine ligand (R)-SDP has been used to hydrogenate (Z)-configured β-branched simple enamides, resulting in β-stereogenic amines in quantitative yields and with high enantioselectivities (88–96% ee). rsc.org
| Precursor Type | Catalyst System | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| N-Diphenylphosphinyl Ketimines | Pd(CF3CO2)/(S)-SegPhos | 87-99% | dicp.ac.cn |
| N-Tosyl-imines | Pd(CF3CO2)/(S)-SynPhos | 88-97% | dicp.ac.cn |
| (Z)-β-Branched Enamides | Rh/(R)-SDP | 88-96% | rsc.org |
Expedient Stereoselective Routes to Enantiopure Adamantyl Allylic Amines and Subsequent Transformations
The synthesis of enantiopure allylic amines is a significant area of research, as these compounds are versatile building blocks for more complex molecules. researchgate.net Several stereoselective methods have been developed to access adamantyl-containing allylic amines. One approach involves the rhodium-catalyzed asymmetric addition of alkenyltrifluoroborates to N-tert-butanesulfinyl aldimines. nih.gov
A notable strategy for creating substituted adamantane (B196018) derivatives involves the condensation of 1-adamantylcarbaldehyde with Ellman's chiral sulfinamide, followed by a stereoselective allylation reaction. researchgate.net The resulting N-Boc-homoallylamines can then be transformed into various adamantane-substituted heterocycles. researchgate.net
Furthermore, the stereoselective migratory heteroaryltrifluoromethylation of allylic amines can be achieved through electrosynthesis. rsc.org This method provides an efficient route to enantiomerically pure β-heteroaryl-γ-trifluoromethyl amines. rsc.org
Design and Application of Chiral Amine Ligands for Stereoselective Transformations
Chiral amines and their derivatives are not only synthetic targets but also serve as crucial components of chiral ligands and catalysts for asymmetric synthesis. nih.govresearchgate.net The introduction of a bulky adamantyl group into a ligand can significantly influence the stereochemical outcome of a reaction.
Chiral diamines derived from adamantane have been synthesized and used to create metal complexes that catalyze enantioselective reactions. researchgate.net For instance, nickel complexes with chiral diamine ligands have been shown to be effective catalysts for the enantioselective addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.net
The development of modular chiral ligands, such as those based on a spiro scaffold, has led to powerful catalysts for asymmetric transformations. acs.org For example, iridium catalysts bearing spiro phosphine-oxazoline ligands (SIPHOX) have been successfully used in the direct catalytic asymmetric hydrogenation of 2-pyridyl cyclic imines, affording a variety of chiral amines with excellent yields and enantioselectivities. nih.gov
Chemo- and Regioselectivity Control in Adamantyl-Benzylamine Synthesis
Controlling chemo- and regioselectivity is a paramount challenge in the synthesis of complex molecules like adamantyl-benzylamines. The presence of multiple reactive sites requires highly selective reaction conditions.
One strategy to achieve regioselectivity involves the construction of the adamantane framework itself. mdpi.com For instance, the condensation of noradamantyl carbaldehyde with anilines or benzylamines, followed by treatment with triflic acid, can lead to 1,2-disubstituted adamantane derivatives through an intramolecular Friedel-Crafts alkylation. mdpi.com The excess acid traps a key intermediate, preventing a reversible reaction and ensuring the desired regiochemical outcome. mdpi.com
In other cases, the choice of catalyst and directing group can dictate the selectivity. Rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes demonstrates excellent regioselectivity, producing highly substituted anthracenes. researchgate.net The directing effect of the adamantyl-amino group guides the C-H activation and subsequent annulation. researchgate.net
Zirconocene hydride has been identified as a highly chemoselective and stereoselective reducing agent for sulfinyl ketimines, allowing for the synthesis of chiral benzylamines with high functional group tolerance. researchgate.netacs.org Its oxophilicity and lower reactivity compared to other hydrides contribute to its selectivity. researchgate.net
| Reaction Type | Key Reagent/Catalyst | Observed Selectivity | Reference |
|---|---|---|---|
| Intramolecular Friedel-Crafts Alkylation | Triflic Acid | Regioselective formation of 1,2-disubstituted adamantanes | mdpi.com |
| Oxidative Benzannulation | [Cp*RhCl2]2 | Regioselective annulation of N-adamantyl-1-naphthylamines | researchgate.net |
| Reduction of Sulfinyl Ketimines | Zirconocene Hydride (Schwartz's Reagent) | High chemo- and diastereoselectivity | researchgate.netacs.org |
Sustainable and Green Chemistry Methodologies in Adamantyl-Benzylamine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. researchgate.netijnc.irjocpr.com This involves the use of safer solvents, catalytic methods, and energy-efficient processes. ijnc.irjocpr.com
One area of focus is the development of solvent-free or aqueous-phase reactions. ijnc.ir Water is an ideal green solvent due to its abundance and non-toxicity. ijnc.ir Supercritical carbon dioxide and bio-based solvents are also gaining traction as environmentally benign alternatives to traditional organic solvents. jocpr.com
Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more atom-economical and generate less waste than stoichiometric reactions. researchgate.net The development of recyclable catalysts is a key goal. ijnc.ir For instance, silica-catalyzed amide bond formation has been explored as a green alternative, although limitations exist for sterically bulky substrates like adamantane carboxylic acid. whiterose.ac.uk
Electrosynthesis represents a promising green methodology, as it can reduce the need for chemical oxidants and reductants. rsc.org The electrochemically initiated heteroaryltrifluoromethylation of allylic amines is one such example of a redox-neutral process. rsc.org
The integration of these sustainable practices into the synthesis of adamantyl-benzylamines and their analogues is an ongoing effort, aiming to make the production of these valuable compounds more environmentally responsible. researchgate.net
Comprehensive Spectroscopic and Analytical Characterization of 1 Adamantyl 4 Methoxybenzyl Amine
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular architecture, including the connectivity of atoms, the nature of functional groups, and the electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Adamantyl(4-methoxybenzyl)amine is expected to show distinct signals corresponding to the different types of protons in the molecule. The adamantyl group typically displays a set of broad, overlapping multiplets in the aliphatic region (approximately δ 1.5-2.1 ppm) due to the rigid cage structure and complex spin-spin coupling. The methoxy (B1213986) group (–OCH₃) should appear as a sharp singlet at around δ 3.8 ppm. The methylene (B1212753) protons (–CH₂–) bridging the adamantyl and benzyl (B1604629) groups would likely resonate as a singlet, while the aromatic protons of the 4-methoxybenzyl group are expected to present as a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 6.8-7.3 ppm). The amine proton (–NH–) may appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. For this compound, characteristic signals for the adamantyl cage carbons would appear in the upfield region (δ 29-53 ppm). The methoxy carbon is typically found around δ 55 ppm. The benzylic methylene carbon (–CH₂) signal would also be present. The aromatic carbons of the 4-methoxyphenyl (B3050149) ring would resonate in the downfield region (δ 114-159 ppm), with the carbon attached to the oxygen appearing at the most downfield shift. nih.govacs.org
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amine group, further confirming its chemical state and connectivity.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Adamantyl CH₂ | δ ~1.6-1.7 ppm (m) | δ ~36-42 ppm |
| Adamantyl CH | δ ~2.0-2.1 ppm (m) | δ ~29 ppm |
| Adamantyl Quaternary C | - | δ ~52-53 ppm |
| Ar-CH₂-N | δ ~3.6-3.7 ppm (s) | δ ~45-50 ppm |
| OCH₃ | δ ~3.8 ppm (s) | δ ~55.5 ppm |
| Aromatic CH (ortho to OCH₃) | δ ~6.8-6.9 ppm (d) | δ ~114 ppm |
| Aromatic CH (meta to OCH₃) | δ ~7.2-7.3 ppm (d) | δ ~130-132 ppm |
| Aromatic C-O | - | δ ~159 ppm |
| Aromatic C-CH₂ | - | δ ~125-130 ppm |
| NH | Variable (broad s) | - |
| Predicted chemical shifts (δ) in ppm relative to TMS. Multiplicity: s = singlet, d = doublet, m = multiplet. |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₈H₂₅NO), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value, typically within a tolerance of a few parts per million (ppm). mdpi.comepfl.ch
Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Formation of the adamantyl cation at m/z 135, a very stable tertiary carbocation.
Formation of the 4-methoxybenzyl (tropylium) cation at m/z 121 via cleavage of the C-N bond.
Loss of the adamantyl group from the parent ion.
This fragmentation data provides unequivocal evidence for the presence and connectivity of the adamantyl and 4-methoxybenzyl moieties. scispace.com
Interactive Data Table: Predicted HRMS and Key MS/MS Fragments
| Ion | Formula | Calculated m/z | Analysis Type | Significance |
| [M+H]⁺ | C₁₈H₂₆NO⁺ | 272.2009 | HRMS | Confirms molecular formula |
| [C₁₀H₁₅]⁺ | C₁₀H₁₅⁺ | 135.1168 | MS/MS | Adamantyl cation fragment |
| [C₈H₉O]⁺ | C₈H₉O⁺ | 121.0648 | MS/MS | 4-Methoxybenzyl cation fragment |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govfrontiersin.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A moderate to weak band in the range of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. Strong bands between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic adamantyl group. Aromatic C-H stretches typically appear just above 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether (in the methoxy group) would produce a strong, characteristic band around 1240-1250 cm⁻¹. researchgate.netacs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric breathing of the aromatic ring often gives a strong Raman signal. The bulky, symmetric adamantane (B196018) cage is also expected to produce characteristic, sharp signals in the fingerprint region of the Raman spectrum. frontiersin.orgresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Secondary Amine | N-H Stretch | 3300 - 3500 | IR |
| Alkane (Adamantyl) | C-H Stretch | 2850 - 2960 | IR/Raman |
| Aromatic | C-H Stretch | 3000 - 3100 | IR/Raman |
| Aromatic | C=C Stretch | 1580 - 1610, 1450 - 1510 | IR/Raman |
| Aryl-Alkyl Ether | C-O Stretch (asymmetric) | 1230 - 1270 | IR |
UV-Visible (UV-Vis) spectroscopy measures the absorption of light by chromophores within a molecule. The primary chromophore in this compound is the 4-methoxyphenyl group. This substituted benzene (B151609) ring is expected to exhibit characteristic absorption bands in the UV region, typically showing a strong primary band (π → π* transition) around 220-230 nm and a weaker secondary band around 270-280 nm. The presence of the electron-donating methoxy group causes a bathochromic (red) shift compared to unsubstituted benzene. acs.orgsci-hub.seresearchgate.net
Chromatographic Methods for Purity Profiling and Separation
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC system, typically using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, usually by a UV detector set to one of the absorption maxima (e.g., ~275 nm). google.comucanr.edu
It is important to note that this compound is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, it does not exist as a pair of enantiomers, and methods for chiral separation or the determination of enantiomeric excess are not applicable to this specific compound. Chiral HPLC would, however, be a critical technique for the analysis of chiral derivatives of this amine.
Gas Chromatography (GC) for Volatile Amine Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. For amine derivatives such as this compound, GC, often coupled with a mass spectrometer (GC-MS), serves to assess purity, identify by-products, and quantify the compound. The technique relies on the vaporization of the sample and its transport through a column by a carrier gas; the separation is based on the differential partitioning of analytes between the mobile gas phase and a stationary phase. h-brs.de
The analysis of amines, particularly primary amines, can sometimes require derivatization to improve chromatographic behavior and detection. nih.gov For instance, derivatizing with agents like trifluoroacetic anhydride (B1165640) can enhance volatility and reduce peak tailing, which is common for amines. nih.gov In the context of adamantane derivatives, GC has been employed to verify the purity of starting materials and intermediates during synthesis. nih.gov The retention time of this compound would be specific to the analytical conditions used, such as the column type (e.g., HP-5MS), temperature program, and carrier gas flow rate. nih.gov
A typical GC analysis would involve dissolving the compound in a suitable solvent and injecting it into the instrument. The resulting chromatogram would ideally show a single, sharp peak corresponding to the pure compound, with its retention time serving as a key identifier under specific method parameters. Any additional peaks would indicate the presence of impurities, such as unreacted starting materials or side-products from the synthesis.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray Crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For a compound like this compound, obtaining a single crystal suitable for analysis would allow for the complete elucidation of its molecular architecture. nih.gov
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The crystal diffracts the X-rays into a specific pattern of spots, and the analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, and thus the positions of the individual atoms. walshmedicalmedia.com
In the structure of this compound, X-ray analysis would confirm the connectivity between the bulky, cage-like adamantane group, the nitrogen atom of the amine, and the 4-methoxybenzyl group. It would reveal the precise conformation of the molecule in the solid state, showing the spatial relationship between the rigid adamantane cage and the substituted phenyl ring. Such analyses have been crucial in confirming the structures of other complex adamantane derivatives. nih.gov
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This analysis provides a crucial check on the purity and empirical formula of a newly synthesized compound. For this compound, the experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values based on its molecular formula, C₁₈H₂₅NO. psu.eduresearchgate.net
The analysis is performed using a CHN analyzer, which involves the complete combustion of a small, precisely weighed sample under controlled conditions. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified, allowing for the calculation of the original elemental composition. A close match between the found and calculated values provides strong evidence for the compound's identity and purity. researchgate.net
Below is a table detailing the calculated elemental composition for this compound.
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 18 | 216.198 | 76.28% |
| Hydrogen | H | 1.008 | 25 | 25.200 | 8.90% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.94% |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.65% |
| Total | 283.424 | 100.00% |
This table presents the theoretical elemental composition of this compound.
Thermal Analysis Techniques for Stability and Phase Behavior
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net These methods are invaluable for assessing the thermal stability, melting point, and other phase transitions of a compound like this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides information on thermal stability and decomposition temperatures. The incorporation of an adamantane moiety is known to enhance the thermal stability of molecules. bohrium.com A TGA analysis of this compound would be expected to show a stable mass up to a high temperature, at which point a sharp drop in mass would indicate the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting (an endothermic process) and crystallization (an exothermic process). A DSC thermogram for this compound would show a distinct peak corresponding to its melting point. The sharpness of the melting peak can also serve as an indicator of purity; pure crystalline solids typically exhibit a sharp melting peak at a well-defined temperature.
Computational Chemistry and Molecular Modeling of 1 Adamantyl 4 Methoxybenzyl Amine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are employed to study the intrinsic electronic properties of 1-Adamantyl(4-methoxybenzyl)amine, which are fundamental to understanding its chemical behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. For this compound, DFT calculations can elucidate potential reaction mechanisms, such as N-alkylation or oxidation, by mapping the potential energy surface. These calculations identify the geometries of reactants, transition states, and products, allowing for the determination of activation energies and reaction enthalpies.
For instance, a hypothetical reaction pathway for the oxidation of the amine could be modeled. DFT calculations would provide the relative energies for the stationary points along this reaction coordinate.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Reaction Intermediate | -5.4 |
| TS2 | Second Transition State | +10.8 |
| Product | Final Product | -20.1 |
Note: Data are hypothetical and for illustrative purposes.
Such studies can reveal the feasibility of different reaction pathways and provide insights into the factors controlling selectivity. pku.edu.cn The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results and is typically validated against experimental data where available.
While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide more accurate descriptions of non-covalent interactions (NCI). mdpi.com These interactions, including hydrogen bonds, van der Waals forces, and π-stacking, are critical in molecular recognition and binding. nih.gov
For this compound, these methods can quantify the strength and nature of intramolecular interactions, such as those between the adamantyl cage and the methoxybenzyl group, which influence the molecule's preferred conformation. Furthermore, analysis of the electrostatic potential (ESP) mapped onto the molecular surface can identify regions of positive and negative potential, indicating sites prone to electrophilic or nucleophilic attack and governing intermolecular interactions. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Stability
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and stability. nih.govnih.gov An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the accessible conformations and the energetic barriers between them.
The bulky adamantyl group and the flexible benzylamine (B48309) linker allow for a range of possible spatial arrangements. MD simulations can explore this conformational landscape, identifying low-energy, stable conformations that are likely to be populated under physiological conditions. Analysis of the trajectories can also reveal the dynamics of intramolecular hydrogen bonding and the influence of the solvent on the molecule's structure.
Ligand-Protein Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking studies can be performed against various protein targets to identify potential biological activities. csic.es The adamantane (B196018) cage often serves as a lipophilic anchor, fitting into hydrophobic pockets of enzymes or receptors. nih.gov
The docking process involves sampling a large number of possible binding poses and scoring them based on a force field that estimates the binding affinity. vu.nl The results can identify key interactions, such as hydrogen bonds between the amine group and polar residues in the binding site, or hydrophobic interactions involving the adamantyl and benzyl (B1604629) moieties. acs.org
Table 2: Example of Ligand-Protein Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | TYR84, PHE290, TRP112 |
| Types of Interactions | Hydrogen Bond, Hydrophobic, π-π Stacking |
Note: Data are hypothetical and for illustrative purposes.
These predictions can guide the design of new analogs with improved binding affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR studies can be used to predict the activity of new, unsynthesized analogs. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with activity. nih.govnih.govrsc.org These models are built by aligning a set of structurally related molecules and calculating their interaction fields with a probe atom. mdpi.com
In classical QSAR, biological activity is often correlated with various electronic descriptors that quantify the electronic effects of substituents.
Hammett Constants (σ): The Hammett constant for the para-methoxy group (σp = -0.27) indicates its electron-donating nature through resonance, which influences the basicity of the amine and the electronic properties of the aromatic ring. nih.gov
EHOMO (Energy of the Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher EHOMO suggests greater reactivity in oxidation reactions.
Eox (Oxidation Potential): This experimentally determined or computationally predicted value quantifies the ease with which the molecule can be oxidized.
A QSAR equation might take the form:
log(1/IC50) = c1(σ) + c2(EHOMO) + c3(logP) + constant
Where IC50 is a measure of inhibitory activity, and logP is the partition coefficient representing lipophilicity.
Table 3: Hypothetical Electronic Descriptors for a Series of Analogs
| Compound | Substituent (R) on Benzyl Ring | Hammett Constant (σp) | EHOMO (eV) | Predicted Activity (log(1/IC50)) |
| 1 | 4-OCH3 | -0.27 | -5.8 | 6.5 |
| 2 | 4-H | 0.00 | -6.1 | 6.1 |
| 3 | 4-Cl | +0.23 | -6.3 | 5.8 |
| 4 | 4-NO2 | +0.78 | -6.8 | 5.2 |
Note: Data are hypothetical and for illustrative purposes.
These analyses help in understanding the electronic requirements for biological activity and in designing more potent compounds. researchgate.net
Prediction and Analysis of Intermolecular and Supramolecular Interactions
Computational chemistry and molecular modeling serve as powerful predictive tools for understanding the intricate non-covalent forces that direct the interaction of this compound molecules with one another. These theoretical approaches allow for the detailed analysis of intermolecular and supramolecular assemblies, providing insights that are crucial for predicting the physicochemical properties of the compound, such as its crystal structure, solubility, and melting point. While specific, dedicated computational studies on this compound are not extensively documented in publicly accessible literature, its potential interactive behavior can be reliably inferred from computational analyses of molecules with similar functional groups, such as other adamantane derivatives and N-substituted benzylamines.
The structure of this compound is characterized by three key regions that govern its intermolecular interactions: the bulky, hydrophobic adamantyl cage; the polar secondary amine linker capable of hydrogen bonding; and the electron-rich 4-methoxybenzyl group. The interplay of these functionalities suggests a rich landscape of non-covalent interactions.
Predicted Intermolecular Forces and Supramolecular Motifs
Computational models predict that the self-assembly of this compound is primarily driven by a combination of hydrogen bonding and van der Waals forces, with contributions from weaker interactions.
Hydrogen Bonding: The secondary amine (-NH-) group is a potent hydrogen bond donor. It is expected to form moderately strong hydrogen bonds with the nitrogen atom of a neighboring molecule (N-H···N) or the oxygen atom of the methoxy (B1213986) group (N-H···O). These directional interactions are fundamental in forming defined structural motifs like dimers or one-dimensional chains.
C-H···π Interactions: The aromatic ring of the methoxybenzyl group acts as a π-electron cloud that can interact with the C-H bonds of the adamantyl cage of an adjacent molecule. Such C-H···π interactions are recognized as important contributors to the stability of crystal structures in many organic compounds.
π-π Stacking: The 4-methoxybenzyl groups may engage in π-π stacking. These interactions, which can be in a face-to-face or offset arrangement, would further stabilize the supramolecular assembly.
Weak C-H···O/N Interactions: Additional stabilization is likely provided by a network of weaker C-H···O and C-H···N hydrogen bonds involving the methoxy group and the amine nitrogen as acceptors.
Illustrative Predicted Interaction Parameters
The following table provides hypothetical yet representative data for the primary intermolecular interactions predicted for this compound, based on computational studies of analogous molecular systems.
| Interaction Type | Donor-Acceptor Moiety | Predicted Distance (Å) | Predicted Angle (°) | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N-H ··· N (amine) | 2.9 – 3.3 | 150 – 180 | -3.0 to -6.5 |
| Hydrogen Bond | N-H ··· O (methoxy) | 2.8 – 3.2 | 150 – 180 | -2.5 to -5.0 |
| C-H···π | Adamantyl C-H ··· Benzyl Ring | 2.5 – 2.9 (H to ring centroid) | 120 – 160 | -1.0 to -2.5 |
| π-π Stacking | Benzyl Ring ··· Benzyl Ring | 3.3 – 3.8 (centroid-centroid) | N/A | -1.5 to -3.5 |
Disclaimer: The data in this table is illustrative and intended to represent typical values found in computational studies of similar compounds. It is not derived from direct experimental or computational analysis of this compound.
Potential for Supramolecular Assembly
The combination of strong, directional hydrogen bonds and weaker, non-directional forces suggests that this compound is likely to form ordered supramolecular structures. Computational crystal structure prediction would likely reveal the formation of one-dimensional hydrogen-bonded chains or two-dimensional sheets. Within these assemblies, the adamantyl groups would be arranged to optimize van der Waals contacts, while the methoxybenzyl groups would likely be involved in stabilizing π-stacking arrangements. The adamantyl moiety is well-known for its ability to act as a guest in host-guest chemistry, indicating that this compound could also form inclusion complexes with macrocyclic hosts such as cyclodextrins or cucurbiturils, leading to more complex supramolecular architectures.
Structure Activity Relationship Sar Investigations of Adamantyl Benzylamine Derivatives
Influence of the Adamantane (B196018) Moiety on Molecular Recognition and Biological Activity
The adamantane group, a rigid and lipophilic polycyclic hydrocarbon, is a cornerstone in medicinal chemistry. nih.govrsc.org Its unique properties significantly impact how a molecule interacts with biological systems. nih.govrsc.org The introduction of an adamantane moiety is a common strategy to enhance the lipophilicity and pharmacological properties of drug candidates. nih.gov
The adamantane cage is characterized by its high degree of conformational rigidity and a distinct three-dimensional structure. mdpi.com This rigidity reduces the conformational mobility of the entire molecule, which can pre-organize it for optimal binding to a receptor. nih.gov Unlike flexible chains, the adamantyl group does not lose significant conformational energy upon binding, which can be an entropically favorable event. This inherent three-dimensionality allows for specific and high-affinity interactions within the binding pockets of receptors. The defined shape of the adamantane scaffold can lead to enhanced molecular recognition, as it can fit snugly into complementary hydrophobic cavities of target proteins. nih.govnih.gov
In the context of neurotensin (B549771) receptor 1 (NTSR1) modulators, the rigidity of the adamantane moiety in antagonists was found to contribute to an unfavorable downward transduction of agonistic signaling, highlighting how conformational constraints can dictate functional outcomes. mdpi.com Furthermore, the stereochemistry of the adamantyl center can be crucial for specific molecular recognition events with its receptor, as demonstrated in studies with adamantane-containing peptidoglycan fragments. nih.gov
The bulky and lipophilic nature of the adamantane group plays a significant role in how a molecule accommodates itself within a receptor's binding pocket. nih.govrsc.org This "lipophilic bullet" can penetrate and anchor the molecule within hydrophobic regions of the binding site, often leading to increased binding affinity. scispace.com The size and shape of the adamantyl group can also confer selectivity by sterically hindering interactions with off-target receptors. biomedres.usnih.gov
Studies on peroxisome proliferator-activated receptors (PPARs) have shown that the introduction of an adamantyl residue can drastically improve the pan-agonism of compounds, particularly for PPARγ. nih.gov The adamantyl group's ability to fit into the ligand-binding pockets of different PPAR subtypes contributes to this broad activity. nih.gov In other cases, the adamantane scaffold can serve as a blocking agent for cellular ion channels. nih.govrsc.org The steric bulk of adamantane can also protect nearby functional groups from metabolic degradation, thereby enhancing the stability and duration of action of a drug. researchgate.net
Contribution of the 4-Methoxybenzyl Moiety to SAR
The 4-methoxybenzyl group is another key component influencing the SAR of this class of compounds. The electronic and steric properties of the methoxy (B1213986) substituent on the aromatic ring, as well as its ability to form specific molecular interactions, are critical determinants of biological activity.
The position and nature of substituents on the benzylamine (B48309) aromatic ring have a profound impact on the molecule's electronic distribution and steric profile. royalsocietypublishing.org The methoxy group at the para-position is an electron-donating group due to resonance, which can increase the electron density of the aromatic ring. libretexts.org This can influence the cation-π interactions with receptor residues. mdpi.com
The position of the substituent is often crucial. For many interactions, a para-substituent is more beneficial for activity than a meta- or ortho-substituent. royalsocietypublishing.org Ortho-substituents, in particular, can introduce significant steric hindrance, which may negatively impact binding by forcing the molecule into a less favorable conformation. royalsocietypublishing.orgnih.gov However, in some cases, ortho-substituents can lead to a remarkable increase in enantioselectivity in certain reactions. bris.ac.uk The electronic nature of the substituent is also a key factor; electron-donating groups like methoxy can enhance activity in some systems, while electron-withdrawing groups can diminish it. nih.govrsc.org
The methoxy group can directly participate in molecular interactions within a binding pocket. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on the receptor surface. tandfonline.com This has been observed in various systems where the methoxy group is part of the effector domain and is positioned at the interface of protein-protein interactions. tue.nl
Synergistic Effects Between Adamantane and Benzylamine Subunits on Biological Profiles
For instance, in the design of σ2 receptor ligands, adamantane was chosen as a scaffold to increase molecular rigidity and minimize off-target interactions, while the other parts of the molecule, analogous to the benzylamine portion, are responsible for specific receptor interactions. nih.gov In another example, the combination of an adamantane group with an aryl moiety in anti-influenza drugs led to potent inhibitors. ub.edu
The interplay between the bulk and rigidity of the adamantane and the electronic and hydrogen-bonding capabilities of the 4-methoxybenzyl group allows for a fine-tuning of the molecule's affinity and selectivity for its biological target. The adamantane can enhance metabolic stability and cell permeability, while the substituted benzylamine can provide the specific interactions required for potent activity. rsc.orgresearchgate.net This synergistic relationship is a powerful strategy in the design of novel therapeutic agents.
Rational Design Principles for Optimized Adamantyl-Benzylamine Analogues
The development of optimized adamantyl-benzylamine analogues has been guided by several key rational design principles, largely informed by structural biology and the SAR data discussed previously. The primary goal has been to design dual-acting inhibitors effective against both WT and drug-resistant strains of the influenza A M2 proton channel. nih.govresearchgate.net
One of the fundamental design principles revolves around the "flip-flop" binding hypothesis . Molecular modeling and subsequent experimental data have suggested that these flexible inhibitors can adopt different binding orientations within the M2 channel of WT versus the S31N mutant. acs.orgresearchgate.net In the WT channel, the benzyl (B1604629) group is proposed to orient towards the C-terminus of the channel pore. Conversely, in the S31N mutant, the presence of the bulkier asparagine residue at position 31 is thought to cause the benzyl group to "flip" and orient towards the N-terminus. acs.orgresearchgate.net This model explains why different substitution patterns are optimal for inhibiting the two channel variants and provides a powerful framework for designing dual inhibitors.
A second key principle is the introduction of specific interactions to anchor the inhibitor . The design of the 4-hydroxybenzyl analogue was a direct application of this principle, aiming to introduce a hydrogen-bonding group that could interact favorably within the S31N channel. nih.gov The success of this strategy led to the exploration of other polar substituents that could form hydrogen bonds or other electrostatic interactions to increase binding affinity and overcome the resistance conferred by the S31N mutation.
The optimization of the adamantane cage itself is another design consideration. While the adamantane moiety provides a crucial hydrophobic anchor that binds within a pocket of the M2 channel, modifications to this group can also modulate activity. nih.gov However, for the N-benzyl amantadine (B194251) series, the focus has largely remained on modifying the benzylamine portion, as this has proven to be a more effective strategy for achieving dual inhibitory activity. nih.gov
Furthermore, the principle of maintaining drug-like properties is a constant consideration. While highly potent inhibitors are sought, they must also possess acceptable pharmacokinetic profiles, including solubility and metabolic stability. The introduction of polar groups, such as hydroxyls, not only aids in binding but can also improve properties like aqueous solubility. mdpi.com
A significant breakthrough in the rational design of this class of compounds was the discovery that a 2,4-dihydroxy substituted analogue exhibited markedly enhanced potency against the S31N mutant, being approximately six-fold more potent than amantadine. nih.gov This compound, 4-(adamantan-1-ylaminomethyl)benzene-1,3-diol, represents a successful application of these design principles, combining the adamantane anchor with a substituted benzyl moiety that is optimized for dual-target engagement. nih.govresearchgate.net This demonstrates that S31N is a druggable target and provides a strong foundation for the development of next-generation M2 inhibitors. nih.gov
In Vitro Metabolic Stability and Biotransformation Pathways of 1 Adamantyl 4 Methoxybenzyl Amine
In Vitro Methodologies for Assessing Metabolic Stability
A variety of in vitro systems are employed to predict the in vivo metabolic profile of a compound. These models allow for the early identification of metabolic liabilities and help in the selection of drug candidates with favorable pharmacokinetic properties.
Hepatic microsomal stability assays are a cornerstone of early drug metabolism studies. doi.org Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. doi.org These assays determine the intrinsic clearance (CLint) of a compound, which is a measure of the metabolic capacity of the liver for that specific substrate. doi.orgnih.govnih.gov The substrate depletion method, where the disappearance of the parent compound is monitored over time, is commonly used to calculate the in vitro half-life (t1/2) and subsequently the CLint. nih.govnih.gov
For adamantane-containing compounds, these assays are crucial as the adamantyl moiety is known to be susceptible to oxidative metabolism. frontiersin.org The high lipophilicity of the adamantane (B196018) cage often makes these compounds good substrates for CYP enzymes. frontiersin.orgtandfonline.com A typical assay involves incubating the test compound (e.g., 1-Adamantyl(4-methoxybenzyl)amine) with liver microsomes from various species (human, rat, mouse, etc.) in the presence of the cofactor NADPH, which is essential for CYP activity. google.comnih.gov The reaction is quenched at different time points, and the remaining parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). doi.org
| Compound | Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| Compound X (Adamantane derivative) | Human | 25 | 27.7 |
| Compound X (Adamantane derivative) | Rat | 15 | 46.2 |
| Compound Y (Non-adamantane) | Human | >60 | <11.5 |
While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes, particularly the Phase II conjugating enzymes, and the cellular context of a whole cell. nih.govfrontiersin.org Hepatocytes, the primary cells of the liver, are considered the "gold standard" for in vitro metabolism studies as they contain both Phase I and Phase II enzymes and can provide a more comprehensive picture of a compound's metabolic fate. nih.govfrontiersin.orgdls.com They can be used in suspension for short-term studies or as plated cultures for longer-term experiments. nih.govaltex.org
Hepatocyte models are particularly useful for identifying the full range of metabolites, including both Phase I and Phase II products. nih.gov For a compound like this compound, hepatocytes could reveal not only the products of oxidation on the adamantane and benzyl (B1604629) moieties but also subsequent conjugation reactions, such as glucuronidation or sulfation. researchgate.net Different culture formats, such as sandwich-cultured hepatocytes and 3D culture models, have been developed to maintain the metabolic capacity of hepatocytes for extended periods, allowing for more accurate predictions of in vivo metabolism. frontiersin.orgaltex.orgaetox.es Permeabilized hepatocytes can be used for compounds with low cell membrane permeability, ensuring access to intracellular metabolic enzymes. dls.com
The demand for early metabolic assessment in drug discovery has driven the development of high-throughput screening (HTS) techniques. doi.orgsciex.com These automated systems allow for the rapid screening of large numbers of compounds, providing crucial data on metabolic stability early in the discovery process. nih.govnih.gov HTS assays often utilize 384-well plates and robotic liquid handling systems to perform microsomal stability assays in a miniaturized and parallel format. nih.govnih.gov
Data analysis is also automated, allowing for rapid calculation of metabolic stability parameters. nih.govnih.gov The integration of advanced analytical techniques, such as ultra-performance liquid chromatography (UPLC) and high-resolution mass spectrometry (HRMS), further enhances the speed and quality of the data obtained. doi.orgnih.govnih.gov The use of acoustic ejection mass spectrometry (AEMS) can increase throughput by up to 10-fold compared to traditional LC-MS/MS methods. sciex.com These HTS approaches are invaluable for ranking and selecting compounds with desirable metabolic profiles from large chemical libraries.
Identification and Characterization of In Vitro Metabolites and Biotransformation Pathways
Identifying the metabolites of a new chemical entity is a critical step in understanding its potential for bioactivation to reactive species and for predicting drug-drug interactions. The biotransformation of a compound like this compound likely involves several key pathways.
The adamantane moiety is a primary site for oxidative metabolism, with hydroxylation at the bridgehead (tertiary) carbons being a common route. frontiersin.org However, oxidation at the secondary carbons can also occur. frontiersin.org For the 4-methoxybenzyl portion, O-demethylation of the methoxy (B1213986) group to form a phenol (B47542) is a probable metabolic step. The resulting phenol can then undergo Phase II conjugation. The benzylic carbon is also susceptible to hydroxylation. The amine linkage can be a site for N-dealkylation or N-oxidation.
The general biotransformation pathways for xenobiotics include:
Phase I Reactions: Oxidation, reduction, and hydrolysis, which introduce or expose functional groups. Cytochrome P450 enzymes are the primary drivers of these reactions. researchgate.net
Phase II Reactions: Conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group introduced in Phase I. This generally increases water solubility and facilitates excretion. researchgate.net
The mercapturic acid pathway is a major route for the detoxification of electrophilic compounds, involving conjugation with glutathione. tandfonline.com
| Metabolic Reaction | Potential Site on Compound | Resulting Metabolite Type |
|---|---|---|
| Hydroxylation | Adamantyl bridgehead | Hydroxy-adamantyl derivative |
| O-Demethylation | 4-methoxy group | Phenolic derivative |
| Hydroxylation | Benzylic carbon | Benzylic alcohol derivative |
| N-Dealkylation | Amine linkage | 1-Adamantylamine and 4-methoxybenzaldehyde (B44291) |
| Glucuronidation | Phenolic hydroxyl group | Glucuronide conjugate |
Strategies for Enhancing In Vitro Metabolic Stability of Adamantyl-Benzylamine Compounds
When a promising compound exhibits poor metabolic stability, medicinal chemists employ various strategies to improve its profile.
Understanding the "metabolic soft spots" of a molecule is key to designing more stable analogs. nih.gov For adamantane-containing compounds, if hydroxylation of the adamantyl cage is the primary route of metabolism, modifications can be made to block these sites.
One common strategy is the introduction of fluorine atoms at or near the sites of metabolism. The strong carbon-fluorine bond is more resistant to enzymatic cleavage, thereby improving metabolic stability. tandfonline.com For instance, replacing a hydrogen atom with a fluorine on the adamantane ring can hinder CYP-mediated hydroxylation. tandfonline.com
Another approach is to introduce steric hindrance around the metabolically labile position. nih.gov Adding bulky groups near a site of oxidation can prevent the enzyme from accessing it. For example, methylation of the adamantane ring has been explored, although the results can be complex, sometimes leading to a decrease in stability. escholarship.orgnih.govescholarship.org
Protective Role of the Adamantane Scaffold Against Metabolic Cleavage
The protective effect of the adamantane scaffold is attributed to its three-dimensional, diamondoid structure. This rigid framework can shield adjacent, metabolically labile sites from enzymatic attack by cytochromes P450 (CYP450) and other drug-metabolizing enzymes. researchgate.netresearchgate.net For instance, functional groups in close proximity to the adamantane cage are less susceptible to metabolic degradation. researchgate.net This steric shielding is a key strategy in drug design to improve metabolic stability. nih.gov
While specific metabolic data for this compound is not extensively documented in the available literature, the known metabolic pathways of adamantane-containing compounds provide insight into its likely biotransformation. The adamantyl group itself can undergo metabolism, typically through hydroxylation at its tertiary (bridgehead) or secondary carbons, mediated by CYP450 enzymes. nih.gov However, this process is generally slower compared to the metabolism of more flexible alkyl chains.
In a study involving adamantyl ureas, it was observed that the introduction of substituents on the adamantane ring could influence both potency and metabolic stability. nih.gov For example, the addition of a single methyl group to the adamantane structure led to a four-fold increase in potency against soluble epoxide hydrolase without a significant loss of metabolic stability. nih.gov Conversely, introducing more methyl groups resulted in a marked decrease in stability in human liver microsomes. nih.gov This highlights the nuanced effects of substitution on the adamantane scaffold.
The table below illustrates the metabolic stability of various adamantane derivatives in human liver microsomes, demonstrating the general principle of the scaffold's influence.
| Compound | Description | Metabolic Stability (Remaining % after incubation) | Reference |
| Adamantyl urea (B33335) derivative | Unsubstituted adamantane | Baseline | nih.gov |
| Methylated adamantyl urea | Single methyl group on adamantane | Comparable to baseline | nih.gov |
| Di- and Tri-methylated adamantyl ureas | Multiple methyl groups on adamantane | Significantly decreased | nih.gov |
| Benzohomoadamantane derivative | Adamantane fused with an aromatic ring | Decreased compared to adamantane | acs.org |
Theoretical Considerations for In Vitro-In Vivo Extrapolation (IVIVE) in Metabolic Clearance Prediction
In vitro-in vivo extrapolation (IVIVE) is a critical methodology in drug development used to predict the in vivo pharmacokinetic properties of a compound from in vitro data. wuxiapptec.combohrium.com Specifically, IVIVE aims to forecast the human hepatic clearance of a drug, which is a key determinant of its exposure, bioavailability, and potential for drug-drug interactions. hyphadiscovery.comnih.gov The process involves measuring the rate of metabolism of a drug in in vitro systems, such as human liver microsomes or hepatocytes, and then scaling these results to predict the clearance in a whole organism. bohrium.comresearchgate.net
The theoretical basis of IVIVE relies on several key assumptions and physiological parameters. nih.govnih.gov The intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations, is a fundamental parameter determined from in vitro experiments. bohrium.com This in vitro CLint is then scaled up to an in vivo CLint using scaling factors that account for the differences in enzyme content between the in vitro system and the human liver, such as microsomal protein per gram of liver (MPPGL) and liver weight. bohrium.commdpi.com
Once the in vivo CLint is estimated, various hepatic disposition models are applied to predict the in vivo hepatic clearance (CLh). bohrium.com These models, such as the well-stirred model, the parallel tube model, and the dispersion model, incorporate physiological factors like hepatic blood flow (QH) and the fraction of unbound drug in the blood (fu,B). bohrium.comnih.gov
The equation for the well-stirred model, one of the most commonly used, is as follows:
CLh = (QH * fu,B * CLint) / (QH + fu,B * CLint)
However, the prediction of human hepatic clearance through IVIVE is often challenging, and there is frequently a discrepancy between predicted and observed values, with in vitro predictions often underestimating in vivo clearance. hyphadiscovery.comnih.govescholarship.org Several factors can contribute to this underprediction, including:
Suboptimal in vitro assay conditions: Issues with the experimental setup can lead to an underestimation of the true intrinsic clearance. nih.govnih.gov
Errors in scaling factors: The physiological parameters used for scaling may not accurately reflect the individual or population being studied. bohrium.com
Incorrect determination of unbound fraction: The fraction of the drug that is free to be metabolized can be difficult to measure accurately. nih.govnih.gov
Contribution of extrahepatic metabolism: Metabolism occurring in tissues other than the liver is often not accounted for in standard IVIVE models. bohrium.com
Active transport processes: The uptake and efflux of drugs into and out of hepatocytes by transporters can significantly influence metabolic rates but are not always captured in simpler in vitro systems like microsomes. hyphadiscovery.com
The table below outlines the key components and potential challenges in the IVIVE process.
| IVIVE Component | Description | Potential Challenges | References |
| In Vitro System | Human liver microsomes, hepatocytes. | May not fully recapitulate the complexity of the in vivo liver environment, such as the role of transporters. | bohrium.comhyphadiscovery.com |
| Intrinsic Clearance (CLint) | Measure of the inherent metabolic capacity of the liver. | Difficult to accurately measure for very rapidly or very slowly metabolized compounds. | bohrium.com |
| Scaling Factors | Physiological parameters used to extrapolate in vitro data (e.g., MPPGL, liver weight). | Variability in these parameters across individuals and populations. | bohrium.commdpi.com |
| Hepatic Disposition Models | Mathematical models (e.g., well-stirred) that incorporate blood flow and protein binding. | Models are simplifications of complex physiological processes and may not be universally applicable. | bohrium.comnih.gov |
| Fraction Unbound (fu) | The portion of the drug available for metabolism. | Measurement can be technically challenging and prone to error. | nih.govnih.gov |
Ongoing research in the field of pharmacokinetics aims to refine IVIVE models by developing more sophisticated in vitro systems, improving the accuracy of physiological parameters, and incorporating additional biological processes like active transport to enhance the predictive power of these extrapolations. wuxiapptec.comnih.gov
Future Research Directions and Advanced Applications of Adamantyl Benzylamine Chemistry
Exploration of Novel Adamantane-Based Amine Derivatives with Enhanced Properties
The quest for novel adamantane-based amine derivatives with superior biological activity and tailored properties is a primary focus of future research. The introduction of the adamantane (B196018) moiety into new compounds can increase lipophilicity, which may, in turn, modify the bioavailability and therapeutic effect of the synthesized substances. mdpi.com Researchers are actively designing and synthesizing new derivatives with improved pharmacokinetic profiles and safety margins. ontosight.ai
Future work will likely involve the synthesis of a wider array of adamantane-based amines with diverse substitutions on both the adamantane cage and the benzylamine (B48309) core. For instance, the modification of substituents on the phenyl ring of adamantyl-benzylamines can modulate electronic properties and receptor interactions. The exploration of polyfunctionalized adamantane derivatives is also a promising avenue, as these compounds have found applications as catalysts and in the design of porous materials and molecular electronic devices. researchgate.net The synthesis of novel Schiff bases and hydrazide–hydrazones containing the adamantane system is another area of interest to enhance antibacterial and antifungal activity. mdpi.com
The development of azaadamantanes, where one or more carbon atoms in the adamantane skeleton are replaced by nitrogen, presents another exciting frontier. nih.gov These analogs exhibit reduced lipophilicity compared to their carbocyclic counterparts, which can influence their interaction with biological targets and improve bioavailability. nih.gov
A summary of notable adamantane derivatives and their investigated properties is presented below:
| Derivative Type | Investigated Properties/Applications | Key Findings |
| Aminoadamantanes (e.g., Amantadine (B194251), Rimantadine) | Antiviral (Influenza A), Antiparkinsonian | Successful commercial drugs, though resistance is an emerging issue. nih.gov |
| Piperidine and Pyrrolidine derivatives of adamantane | Antiviral (Influenza A) | Showed higher in vitro activity than rimantadine. rsc.org |
| Adamantane-based Schiff bases and hydrazide–hydrazones | Antimicrobial | Some derivatives show significant antibacterial and antifungal potential. mdpi.com |
| Azaadamantanes | Various biological activities | Reduced lipophilicity may offer advantages in bioavailability. nih.gov |
| Adamantyl-substituted heterocycles | Antiviral (against resistant strains) | Potent activity against rimantadine-resistant influenza A virus strains. rsc.org |
Development of Innovative and Efficient Synthetic Methodologies
The advancement of adamantyl-benzylamine chemistry is intrinsically linked to the development of more efficient and versatile synthetic methods. Current research focuses on creating novel catalytic systems and reaction pathways that allow for the construction of these complex molecules with high yield, selectivity, and atom economy. acs.org
One area of significant interest is the development of catalytic amine synthesis, which promises to be more environmentally benign and straightforward than traditional methods. acs.orgnumberanalytics.com For instance, a recently developed carbon-hydrogen amination cross-coupling reaction using a palladium catalyst provides a faster and simpler route to tertiary amines, which could be adapted for the synthesis of adamantyl-benzylamine derivatives. illinois.edu This method avoids the limitations of classical approaches that often require stringent, molecule-specific conditions. illinois.edu
Furthermore, the development of methods for the direct α-cross-coupling of benzylamines with bulky alkyl iodides, such as 1-adamantane iodide, enabled by radical carbonyl catalysis, opens new avenues for creating α-branched benzylamines with high steric hindrance. chinesechemsoc.org Such methodologies are crucial for synthesizing novel adamantyl-benzylamine structures that were previously difficult to access.
Future research will likely focus on:
Catalyst Development: Designing new catalysts for more efficient and selective amination reactions. numberanalytics.com
C-H Activation: Exploring C-H activation strategies to directly functionalize the adamantane core or the benzyl (B1604629) group, reducing the need for pre-functionalized starting materials. ijrpr.com
Flow Chemistry: Implementing continuous flow processes for the synthesis of adamantyl-benzylamines to improve scalability, safety, and efficiency.
Green Chemistry: Utilizing more environmentally friendly solvents and reagents to reduce the ecological footprint of synthetic processes.
Integrated Computational-Experimental Approaches for Predictive Modeling and Design
The integration of computational modeling with experimental synthesis and testing is becoming an indispensable tool in the development of new adamantane-based compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are being employed to predict the biological activity and physicochemical properties of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. jocpr.com
Computational approaches play a crucial role in:
Virtual Screening: Docking studies of virtual libraries of adamantane-containing compounds against biological targets, such as viral proteins or enzymes, can identify potential inhibitors. nih.gov For example, molecular docking has been used to predict the binding affinity of adamantane derivatives to the σ2 receptor and 11β-HSD1 enzyme. nih.govnih.gov
ADME-T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new compounds, which is vital for early-stage drug discovery. nih.gov
Mechanism of Action Studies: Molecular dynamics (MD) simulations can provide insights into the binding modes, interaction mechanisms, and stability of adamantane derivatives within the active sites of their biological targets. nih.govnih.gov
Descriptor-Based Modeling: The development of models based on molecular descriptors, such as the C/H ratio or the HOMO-LUMO gap, can help in predicting key properties like density and heat of combustion for adamantane derivatives as potential high-energy-density fuels. doi.org
The synergy between computational predictions and experimental validation accelerates the design-build-test-learn cycle. For instance, after in silico design and docking studies suggested potential activity, novel adamantane-linked 1,2,4-triazole (B32235) derivatives were synthesized and their structures confirmed by X-ray crystallography, with further computational analysis of their electronic properties and intermolecular interactions. nih.gov
Future research will benefit from advancements in machine learning and artificial intelligence to develop more accurate predictive models. The use of more sophisticated computational methods will allow for a deeper understanding of the structure-property relationships governing the behavior of adamantyl-benzylamines.
Advancements in Enantioselective Synthesis and Chiral Resolution of Adamantyl-Benzylamines
Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological effects. Therefore, the development of methods for the enantioselective synthesis and chiral resolution of adamantyl-benzylamines is of paramount importance. acs.orgsioc-journal.cn All 1,2-disubstituted adamantane derivatives are chiral, making enantiomerically pure synthesis a key goal for various applications. nih.gov
Significant progress has been made in the enantioselective synthesis of chiral amines through transition metal-catalyzed asymmetric hydrogenation of imines and enamines. acs.orgnih.gov These methods often rely on the development of novel chiral phosphorus ligands and other chiral catalysts. acs.org Copper-catalyzed enantioselective aza-Friedel–Crafts reactions between phenols and N-sulfonyl aldimines have also emerged as a powerful tool for producing chiral secondary benzylamines with high enantioselectivities. nih.gov
Strategies for future advancements in this area include:
Novel Chiral Catalysts: The design and synthesis of new, highly efficient, and selective chiral catalysts for the asymmetric synthesis of adamantyl-benzylamines. This includes the development of organocatalysts as a metal-free alternative.
Asymmetric C-H Functionalization: The development of methods for the enantioselective functionalization of C-H bonds would provide a direct and efficient route to chiral adamantane derivatives.
Chiral Resolution Techniques: Improving existing methods and developing new techniques for the resolution of racemic mixtures of adamantyl-benzylamines, such as the use of chiral auxiliaries. unizg.hr For example, racemic adamantane-oxazolidine-2-one has been resolved into single enantiomers to access enantio-enriched amine products. unizg.hr
Stereoselective Transformations: Exploring stereoselective reactions to transform readily available chiral precursors into a variety of enantiomerically pure adamantyl-benzylamines. rsc.org
The ability to produce single enantiomers of adamantyl-benzylamines will be crucial for elucidating their mechanisms of action and for developing more potent and safer therapeutic agents.
Emerging Research Areas in Adamantane and Amine Chemistry
The fields of adamantane and amine chemistry are continually evolving, with several emerging areas holding significant promise for future applications of adamantyl-benzylamine derivatives. numberanalytics.comijrpr.com
Adamantane in Drug Delivery Systems: The lipophilic nature of the adamantane cage makes it an attractive component for drug delivery systems. pensoft.net Its cage-like structure allows for the encapsulation of other molecules, which can then be released within the body. pensoft.net Research is ongoing into the incorporation of adamantane derivatives into liposomes and other nanocarriers for targeted drug delivery. pensoft.net
Supramolecular Chemistry and Molecular Machines: The rigid, well-defined structure of adamantane makes it an excellent building block for supramolecular assemblies and molecular machines. researchgate.net The self-assembly of adamantane-containing molecules can lead to the formation of molecular crystals and other ordered structures. pensoft.net
Materials Science: Adamantane derivatives are being explored for their potential in materials science, including the development of new polymers with improved thermal stability and performance characteristics, as well as thermostable lubricants. researchgate.net
Renewable Amines: There is a growing interest in developing sustainable routes to amines from biomass-derived oxygenates. acs.org While not directly focused on adamantane derivatives, the advancement in catalytic amination of bio-based feedstocks could inspire new, greener synthetic pathways for adamantyl-benzylamines. acs.org
Catalysis: The unique steric and electronic properties of adamantane-containing ligands are being harnessed in the development of new transition-metal catalysts for a variety of organic transformations. researchgate.net
The continuous discovery of new reactions and applications in amine chemistry, coupled with the unique properties of the adamantane scaffold, ensures that adamantyl-benzylamines will remain a fertile ground for scientific exploration and innovation. solubilityofthings.com
Q & A
Q. What are the standard synthetic routes for preparing 1-Adamantyl(4-methoxybenzyl)amine, and how are intermediates characterized?
Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, in a reductive amination approach, 4-methoxybenzaldehyde reacts with 1-adamantylamine under acidic conditions, followed by reduction with NaBH4 or other hydride sources to yield the target compound . Key intermediates (e.g., imines) are characterized via ¹H/¹³C NMR (e.g., δ 3.7–3.8 ppm for methoxy groups, δ 1.5–2.1 ppm for adamantyl protons) and IR spectroscopy (C-N stretch at ~1,100 cm⁻¹) . Purity is confirmed via LC/MS (e.g., [M+H]⁺ ion at m/z 300–310) and TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. How should researchers optimize reaction conditions for introducing substituents to the 4-methoxybenzyl group?
Answer: Substituent introduction requires controlled electrophilic aromatic substitution (EAS). Optimize Lewis acid catalysts (e.g., AlCl₃ for bromination) and temperature (0–25°C to minimize side reactions). Monitor regioselectivity via HPLC and confirm substituent position via NOESY NMR (e.g., coupling between methoxy protons and adjacent substituents) . For sterically hindered derivatives, microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer:
- ¹H NMR : Adamantyl protons appear as multiplets (δ 1.5–2.1 ppm); methoxybenzyl protons show singlet δ ~3.8 ppm and aromatic peaks at δ 6.7–7.2 ppm .
- ¹³C NMR : Adamantyl carbons (δ 25–45 ppm), methoxy carbon (δ 55 ppm), and aromatic carbons (δ 110–160 ppm) .
- IR : C-O (1,250 cm⁻¹) and C-N (1,100 cm⁻¹) stretches .
- LC/MS/MS : Fragmentation patterns (e.g., loss of methoxy group at m/z 285) confirm stability .
Advanced Research Questions
Q. How can unexpected reaction outcomes (e.g., failed cyclization) be systematically analyzed?
Answer: In a case where 1-adamantylamine reacted with ethoxycarbonylhydrazones but failed to form triazoles, NMR line shape analysis (e.g., using Gutowsky’s equation) identified rapid proton exchange, preventing ring closure . Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict thermodynamic barriers. LC/MS data revealed novel ethyl N-(adamantylcarbamoyl)alkylcarbonylhydrazonoates, suggesting alternative pathways . Post-reaction HPLC-MS with ion traps helps track byproducts .
Q. What strategies resolve conflicting data in kinetic studies of adamantylamine derivatives?
Answer: For exchange-rate discrepancies in NMR studies (e.g., tris(4-methoxybenzyl)ammonium ion), use variable-temperature NMR (VT-NMR) to isolate exchange contributions. Measure transverse relaxation times (T₂) in deuterated solvents (e.g., DMSO-d₆) and apply Binsch’s modified c l a t u x program to simulate line shapes . Cross-validate with stopped-flow UV-Vis for fast kinetics or EY-PR spectroscopy for radical intermediates .
Q. How do electronic and steric effects of the 4-methoxybenzyl group influence biological activity?
Answer: The methoxy group’s electron-donating nature enhances binding to hydrophobic pockets (e.g., in CB2 receptors). Molecular docking (AutoDock Vina) shows ΔG values improve by ~2 kcal/mol compared to non-substituted analogs . Steric hindrance from the adamantyl group reduces off-target interactions—quantify via SPR binding assays (e.g., KD = 15 nM vs. 120 nM for non-adamantyl analogs) . For cytotoxicity (e.g., IC₅₀ in MCF-7 cells), correlate logP (measured via HPLC retention times ) with membrane permeability .
Methodological Guidelines
- Synthesis Optimization : Use inert conditions (N₂/Ar) for air-sensitive intermediates .
- Data Contradictions : Apply multivariate analysis (e.g., PCA on HPLC peaks) to identify batch variability .
- Biological Assays : Pre-screen derivatives via MTT assays (24–72 hr exposure) before mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
